MDL-801
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Overview
Description
MDL-801 is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple halogen atoms (chlorine, bromine, and fluorine) and sulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDL-801 involves multiple steps, including halogenation, sulfonylation, and coupling reactions. The process typically starts with the halogenation of the aromatic rings, followed by the introduction of sulfonyl groups through sulfonylation reactions. The final step involves coupling the halogenated and sulfonylated intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired reactions. The use of advanced purification techniques, such as chromatography and recrystallization, is also essential to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
MDL-801 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove halogen atoms or reduce sulfonyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or desulfonylated derivatives.
Scientific Research Applications
MDL-801 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial effects.
Industry: Utilized in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of MDL-801 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific combination of halogen atoms and sulfonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrCl2FN2O6S2/c1-10-4-17(24)16(21)9-18(10)26-34(31,32)19-3-2-13(8-15(19)20(27)28)25-33(29,30)14-6-11(22)5-12(23)7-14/h2-9,25-26H,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYYUGUIBHEWRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrCl2FN2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111347 |
Source
|
Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2275619-55-9 |
Source
|
Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2275619-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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